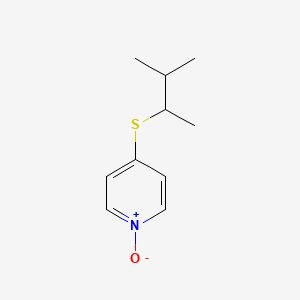
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group and an oxide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine derivatives with sulfanyl compounds under controlled conditions. One common method involves the use of 3-methyl-2-butanyl sulfanyl chloride as a starting material, which reacts with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxide group can be reduced to form the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxide group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-Methyl-2-butanyl)sulfanyl]pyridine
- 4-[(3-Methyl-2-butanyl)sulfanyl]pyridine sulfoxide
- 4-[(3-Methyl-2-butanyl)sulfanyl]pyridine sulfone
Uniqueness
4-(3-Methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium is unique due to the presence of both a sulfanyl group and an oxide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propriétés
Numéro CAS |
129598-84-1 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.296 |
Nom IUPAC |
4-(3-methylbutan-2-ylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-8(2)9(3)13-10-4-6-11(12)7-5-10/h4-9H,1-3H3 |
Clé InChI |
QYNLUMVVHYEBBB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)SC1=CC=[N+](C=C1)[O-] |
Synonymes |
Pyridine, 4-[(1,2-dimethylpropyl)thio]-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















